molecular formula C15H19NO3S B2438419 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide CAS No. 2034260-26-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

Cat. No. B2438419
CAS RN: 2034260-26-7
M. Wt: 293.38
InChI Key: JBMRGIOLGNPNIO-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide” is a complex organic molecule that contains furan and thiophene rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar compound, but it contains a sulfur atom instead of oxygen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This process involves a radical approach and can be paired with a Matteson homologation .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, have been synthesized and applied in dye-sensitized solar cells. A study highlighted the significance of these conjugated linkers in enhancing the performance of solar cells, with one variant showing a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells. This demonstrates the potential of furan and thiophene-containing compounds in renewable energy applications (Se Hun Kim et al., 2011).

Phosphoinositide 3-Kinase Inhibitors

Compounds featuring furan and thiophene moieties have been explored for their medicinal chemistry applications, particularly as inhibitors of class I phosphoinositide 3-kinases (PI3Ks), which are targets for treating inflammatory and autoimmune diseases. A novel series of furan-2-ylmethylene thiazolidinediones was identified as selective, ATP-competitive PI3Kgamma inhibitors, showcasing the therapeutic potential of such compounds in disease modulation (V. Pomel et al., 2006).

Antimicrobial Agents

N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and tested for their in vitro anti-bacterial activities against drug-resistant bacteria. These compounds, particularly molecule (3), displayed significant activity, highlighting the role of furan-carboxamide derivatives as potential antimicrobial agents (A. Siddiqa et al., 2022).

Organic Synthesis and Chemical Transformations

The synthesis and reactivity of compounds containing furan and thiophene units have been extensively studied, with applications in creating complex molecular architectures. For example, furan and thiophene derivatives have been utilized in the regiocontrolled synthesis of γ-hydroxybutenolides and in various cyclization reactions, demonstrating their utility in synthetic organic chemistry (Vasiliki Kotzabasaki et al., 2016).

Influenza A Virus Inhibitors

Furan-carboxamide derivatives have been synthesized and identified as novel inhibitors of the lethal H5N1 influenza A virus. This work underscores the potential of furan-containing compounds in developing antiviral therapeutics, providing a foundation for future drug discovery efforts (Yu Yongshi et al., 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-8-20-9-11)12-5-4-7-19-12/h4-9,18H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRGIOLGNPNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

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